2-(2-Chlorophenyl)piperidine hydrochloride

Overview

Description

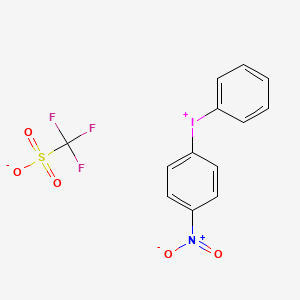

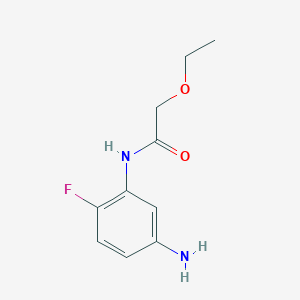

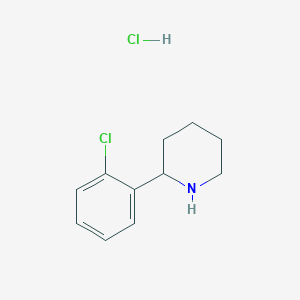

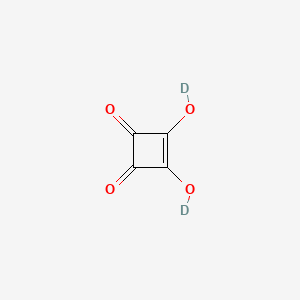

2-(2-Chlorophenyl)piperidine hydrochloride is a chemical compound with the molecular formula C11H15Cl2N . It is a solid substance that should be stored at room temperature in a dry and cool environment .

Synthesis Analysis

The synthesis of piperidine derivatives, such as this compound, has been a subject of interest in recent scientific literature . One approach involves the use of palladium and rhodium hydrogenation, which combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code1S/C11H14ClN.ClH/c12-10-6-2-1-5-9(10)11-7-3-4-8-13-11;/h1-2,5-6,11,13H,3-4,7-8H2;1H . The compound has a molecular weight of 232.15 . Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, piperidine derivatives have been noted for their involvement in various intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical and Chemical Properties Analysis

This compound is a solid substance . It should be stored at room temperature and kept dry and cool . The compound has a molecular weight of 232.15 .Scientific Research Applications

Antimicrobial Activities

A study synthesized a compound related to 2-(2-Chlorophenyl)piperidine hydrochloride, which exhibited moderate antimicrobial activities against various bacteria and fungi, including E. coli, B. subtilis, S. aureus, and C. albicans (Ovonramwen, Owolabi, & Oviawe, 2019).

Impurity Analysis in Drug Synthesis

Research on cloperastine hydrochloride, a piperidine derivative, involved the identification and quantification of impurities in its synthesis, offering insights into the quality control of pharmaceutical compounds related to this compound (Liu et al., 2020).

Chemical Synthesis and Characterization

The synthesis and characterization of compounds related to this compound, such as 4-carboxypiperidinium chloride, have been explored to understand their structural and molecular properties. This research contributes to the broader field of chemical synthesis and compound analysis (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Antifungal Activity

A novel thiol-blocking conjugated styryl ketone, structurally related to piperidine compounds, exhibited antifungal activity against various pathogenic fungi. This study highlights the potential of similar compounds in developing new antifungal agents (Manavathu, Dimmock, Vashishtha, & Chandrasekar, 1999).

Pharmacology and Receptor Interaction

Research on cannabinoid receptor antagonists, including compounds with piperidine structures, offers insights into the pharmacological interactions and potential therapeutic applications of these compounds (Shim et al., 2002).

Metabolic Activity in Animal Models

The metabolic activity of compounds structurally related to this compound has been studied in obese rats, providing a basis for understanding their potential metabolic effects (Massicot, Steiner, & Godfroid, 1985).

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the GHS07 pictogram, indicating that it is harmful . Hazard statements associated with the compound include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using the product .

Mechanism of Action

Target of Action

It’s worth noting that piperidine derivatives are widely used in medicinal chemistry and are present in numerous classes of pharmaceuticals .

Mode of Action

Piperidine derivatives are known to interact with various biological targets, influencing their activity and leading to changes at the cellular level .

Biochemical Pathways

Piperidine derivatives are known to interact with a variety of biological targets, potentially affecting multiple pathways .

Result of Action

The effects would be dependent on the compound’s interaction with its biological targets and the subsequent changes in cellular activity .

Properties

IUPAC Name |

2-(2-chlorophenyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN.ClH/c12-10-6-2-1-5-9(10)11-7-3-4-8-13-11;/h1-2,5-6,11,13H,3-4,7-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSLCRQHGUYZXTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC=CC=C2Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-Dimethyl-6-(pyridin-2-YL)imidazo[2,1-B]thiazole](/img/structure/B1645011.png)

![Boc-L-Ser[Fmoc-L-Glu(tBu)]-OH](/img/structure/B1645043.png)